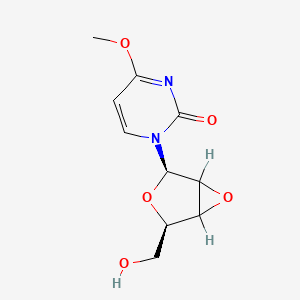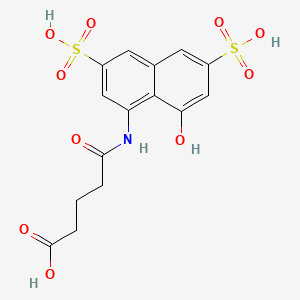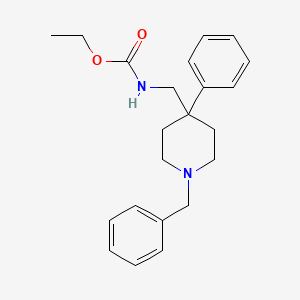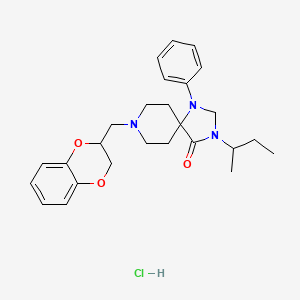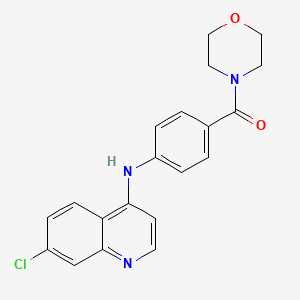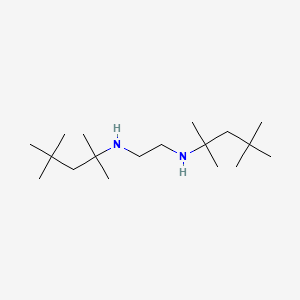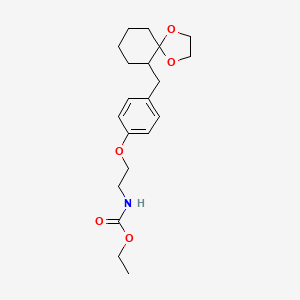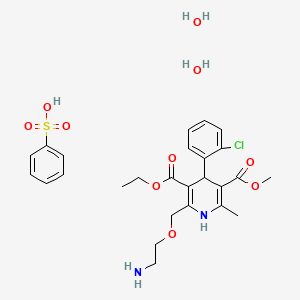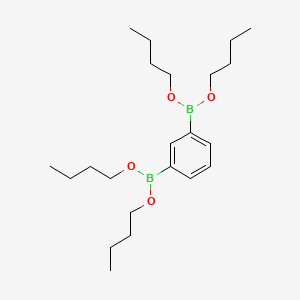
Tetrabutyl benzene-1,3-diylbisboronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 115631 is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 115631 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The exact synthetic route can vary, but it generally includes steps such as condensation reactions, cyclization, and purification processes. Reaction conditions such as temperature, pH, and the use of catalysts are optimized to achieve the desired outcome.
Industrial Production Methods
In an industrial setting, the production of NSC 115631 is scaled up using large reactors and continuous flow processes. This allows for the efficient production of the compound in large quantities. The industrial methods often involve the use of automated systems to monitor and control the reaction parameters, ensuring consistency and quality in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 115631 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions involving NSC 115631 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of NSC 115631 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of products depending on the substituents involved.
Wissenschaftliche Forschungsanwendungen
NSC 115631 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is studied for its effects on biological systems, including its potential as a therapeutic agent.
Medicine: NSC 115631 is investigated for its potential use in treating various diseases and conditions.
Industry: The compound is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.
Wirkmechanismus
The mechanism of action of NSC 115631 involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to receptors, inhibiting enzymes, or modulating signaling pathways. These interactions can lead to various physiological effects, depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
NSC 115631 can be compared to other similar compounds based on its chemical structure and properties. Some similar compounds include:
NSC 115632: A closely related compound with similar chemical properties but different biological activity.
NSC 115633: Another related compound that shares some structural features with NSC 115631 but has distinct applications.
Eigenschaften
CAS-Nummer |
7330-44-1 |
|---|---|
Molekularformel |
C22H40B2O4 |
Molekulargewicht |
390.2 g/mol |
IUPAC-Name |
dibutoxy-(3-dibutoxyboranylphenyl)borane |
InChI |
InChI=1S/C22H40B2O4/c1-5-9-16-25-23(26-17-10-6-2)21-14-13-15-22(20-21)24(27-18-11-7-3)28-19-12-8-4/h13-15,20H,5-12,16-19H2,1-4H3 |
InChI-Schlüssel |
MYKBPIMMYBFEJM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)B(OCCCC)OCCCC)(OCCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




